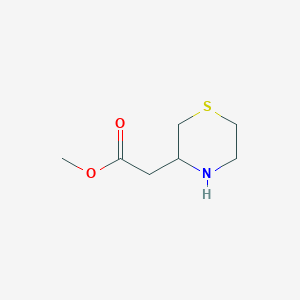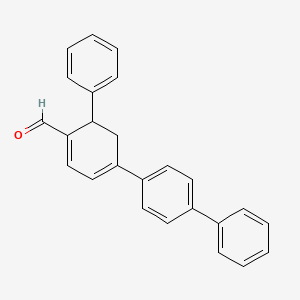
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexa-1,3-diene ring substituted with phenyl groups and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexa-1,3-diene Ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexa-1,3-diene ring.
Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Mécanisme D'action
The mechanism of action of 6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new bonds.
Resonance Stabilization: The conjugated diene system provides resonance stabilization, making the compound more reactive in certain conditions.
Aromatic Substitution: The phenyl groups can undergo substitution reactions, altering the compound’s properties and interactions.
Comparaison Avec Des Composés Similaires
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde can be compared with similar compounds such as:
Benzaldehyde: Similar in having an aldehyde group but lacks the cyclohexa-1,3-diene ring and additional phenyl groups.
Cyclohexadiene Derivatives: Compounds with similar diene structures but different substituents, affecting their reactivity and applications.
Phenyl-substituted Aldehydes: Compounds with phenyl groups and aldehyde functionalities but different core structures.
The uniqueness of this compound lies in its combination of a conjugated diene system with multiple phenyl groups and an aldehyde functional group, providing a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C25H20O |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-phenyl-4-(4-phenylphenyl)cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C25H20O/c26-18-24-16-15-23(17-25(24)22-9-5-2-6-10-22)21-13-11-20(12-14-21)19-7-3-1-4-8-19/h1-16,18,25H,17H2 |
Clé InChI |
MQMIQZDGADFGQP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)C=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


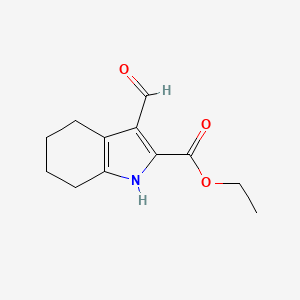

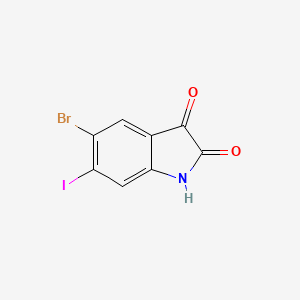
![5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid](/img/structure/B13088277.png)
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]methanimidamide](/img/structure/B13088282.png)
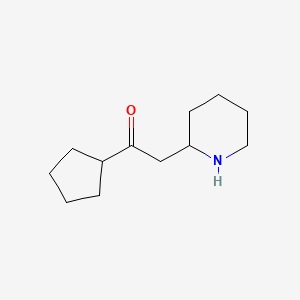
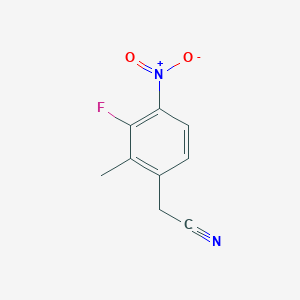

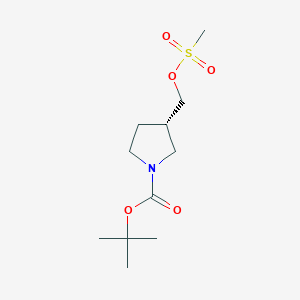
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
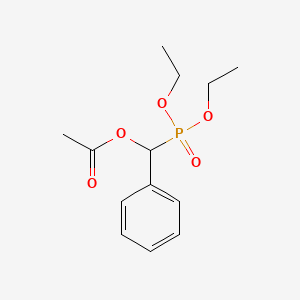

![Bicyclo[3.2.0]heptan-3-amine](/img/structure/B13088322.png)
